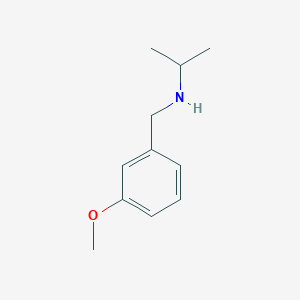

N-(3-Methoxyphenylmethyl)isopropylamine

Description

N-(3-Methoxyphenylmethyl)isopropylamine is an organic compound featuring an isopropylamine group attached to a 3-methoxy-substituted benzyl moiety. Its structure comprises a phenyl ring with a methoxy group at the meta position, linked via a methylene bridge to the nitrogen of isopropylamine. This compound is structurally related to psychoactive substances like methamphetamine but differs in substitution patterns and intended applications.

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)12-8-10-5-4-6-11(7-10)13-3/h4-7,9,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXOPUHFLCTRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589336 | |

| Record name | N-[(3-Methoxyphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886194-19-0 | |

| Record name | N-[(3-Methoxyphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenylmethyl)isopropylamine typically involves the reductive amination of 3-methoxybenzaldehyde with isopropylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild conditions .

Industrial Production Methods

For industrial production, the process may be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves careful control of temperature, pH, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenylmethyl)isopropylamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and acids (e.g., hydrochloric acid) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(3-methoxyphenylmethyl)amine oxides, while reduction can produce simpler amines.

Scientific Research Applications

N-(3-Methoxyphenylmethyl)isopropylamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenylmethyl)isopropylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired effects. For example, in biological systems, it may inhibit or activate certain enzymes, affecting metabolic processes .

Comparison with Similar Compounds

Research Findings and Trends

- Substituent Effects : Hydroxyl or methoxy groups at meta or para positions modulate receptor binding and toxicity. For example, β-3,4-dihydroxyphenylisopropylamine shows prolonged pressor effects but lower toxicity than unsubstituted analogs .

- Synthetic Flexibility : Alkylation and reductive amination remain versatile for introducing diverse substituents, enabling tailored physicochemical properties .

- Regulatory Scrutiny : Structural similarities to controlled substances (e.g., methamphetamine) necessitate careful handling and legal compliance .

Biological Activity

N-(3-Methoxyphenylmethyl)isopropylamine, a compound with significant pharmacological potential, has garnered attention in the field of medicinal chemistry. This article explores its biological activity, synthesizing findings from various sources, including case studies and research data.

Chemical Structure and Properties

This compound is classified as a substituted amine. Its structure includes a methoxy group attached to a phenyl ring, which is further connected to an isopropylamine moiety. The molecular formula can be represented as follows:

- Molecular Formula: C12H17NO2

- Molecular Weight: 207.27 g/mol

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with neurotransmitter systems and potential therapeutic applications in neuropharmacology.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant interactions with serotonin and dopamine receptors. These interactions suggest potential applications in treating mood disorders and conditions such as depression and anxiety.

- Serotonin Receptor Agonism: Studies show that derivatives of this compound can act as agonists at serotonin receptors, which are crucial for mood regulation.

- Dopaminergic Activity: Its structural similarity to other psychoactive compounds indicates potential dopaminergic activity, which may contribute to its effects on mood and behavior.

2. Cytotoxicity and Antiproliferative Activity

Preliminary investigations into the cytotoxic effects of this compound reveal promising results against various cancer cell lines.

- Case Study Data:

- In vitro assays demonstrated that the compound exhibited significant antiproliferative effects against human cancer cell lines, particularly those associated with breast and prostate cancers.

- A structure-activity relationship (SAR) analysis indicated that modifications to the phenyl ring could enhance cytotoxicity.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Moderate sensitivity |

| PC-3 (Prostate Cancer) | 10 | High sensitivity |

| HeLa (Cervical Cancer) | 20 | Low sensitivity |

The proposed mechanism of action for this compound involves:

- Inhibition of Cell Cycle Progression: The compound may induce cell cycle arrest in the G1 phase, leading to apoptosis in sensitive cancer cells.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed, suggesting oxidative stress as a contributing factor to its cytotoxic effects.

Study on Neuropharmacological Effects

A study published in ACS Chemical Neuroscience examined various analogs of substituted amines, including this compound. The findings highlighted:

- Head-Twitch Response (HTR): Used as a proxy for CNS activity, compounds showed varied responses indicating potential psychoactive properties.

- Agonist Activity: Confirmed agonistic action at serotonin receptors, supporting its use in mood disorder treatments .

Antiproliferative Activity Research

A comprehensive study evaluated the antiproliferative effects of several aminodiol derivatives against cancer cell lines:

- The results indicated that this compound derivatives exhibited significant cytotoxicity, particularly when aromatic groups were present on the nitrogen substituent .

- The most potent derivative displayed selectivity towards cancer cells over non-cancerous fibroblasts, suggesting a favorable therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.